3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one is a compound that belongs to the class of indazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the chemical and biological properties of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Indazole derivatives: Compounds with the indazole core structure, such as indole derivatives, have comparable biological activities.
Uniqueness
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one stands out due to the combination of the trifluoromethyl group and the indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one involves the condensation of 2,3,4,5-tetrahydro-1H-indazole-5-carboxylic acid with trifluoroacetic anhydride, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-indazole-5-carboxylic acid", "trifluoroacetic anhydride", "sodium borohydride", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,3,4,5-tetrahydro-1H-indazole-5-carboxylic acid (1.0 g, 6.2 mmol) in methanol (20 mL) and add trifluoroacetic anhydride (1.5 mL, 12.4 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) in small portions. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the pure product as a white solid (yield: 70%)." ] } | |
CAS-Nummer |
1204221-98-6 |
Molekularformel |
C8H7F3N2O |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydroindazol-5-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3H2,(H,12,13) |
InChI-Schlüssel |
AVBAYOAVSLNNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)C(=NN2)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.